molecular formula C24H21N3O3 B7712355 N-(2,5-dimethylphenyl)-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide

N-(2,5-dimethylphenyl)-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide

Cat. No. B7712355
M. Wt: 399.4 g/mol
InChI Key: HYKNIZWZQKDHLR-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, also known as DPA-714, is a novel and potent ligand for the translocator protein (TSPO). TSPO is a mitochondrial protein that plays a crucial role in the regulation of cellular homeostasis and has been implicated in various physiological and pathological processes, including neurodegeneration, inflammation, and cancer.

Mechanism of Action

N-(2,5-dimethylphenyl)-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide binds to the TSPO, which is highly expressed in various tissues, including the brain, heart, and immune system. The binding of N-(2,5-dimethylphenyl)-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide to TSPO modulates its activity, leading to the regulation of various cellular processes, including apoptosis, inflammation, and metabolism. The exact mechanism of action of N-(2,5-dimethylphenyl)-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is still under investigation, but it is believed to involve the regulation of mitochondrial function and the modulation of cellular signaling pathways.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been shown to have various biochemical and physiological effects, including the modulation of mitochondrial function, the regulation of cellular metabolism, and the modulation of cellular signaling pathways. N-(2,5-dimethylphenyl)-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has also been shown to have anti-inflammatory effects and can modulate the immune response. In addition, N-(2,5-dimethylphenyl)-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been demonstrated to have neuroprotective effects and can prevent neuronal damage in various neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(2,5-dimethylphenyl)-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has several advantages for use in laboratory experiments, including its high purity, high yield, and potent activity. However, N-(2,5-dimethylphenyl)-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide also has some limitations, including its low solubility in water, which can affect its bioavailability and limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of N-(2,5-dimethylphenyl)-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, including the investigation of its potential therapeutic applications in various diseases, the optimization of its synthesis and formulation, and the elucidation of its exact mechanism of action. Additionally, the development of novel ligands for TSPO, including N-(2,5-dimethylphenyl)-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide analogs, may lead to the discovery of new therapeutic agents for the treatment of various diseases.

Synthesis Methods

N-(2,5-dimethylphenyl)-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide can be synthesized using a variety of methods, including the reaction of 2-(2-hydroxyphenoxy)acetamide with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid, followed by N-alkylation with 2,5-dimethylphenylamine. The synthesis of N-(2,5-dimethylphenyl)-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been optimized to yield high purity and high yields, making it an attractive candidate for further scientific research.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been extensively studied for its potential applications in various scientific fields, including neuroscience, oncology, and immunology. In neuroscience, N-(2,5-dimethylphenyl)-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been shown to have neuroprotective effects and can be used as a diagnostic tool for the early detection of neurodegenerative diseases. In oncology, N-(2,5-dimethylphenyl)-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been demonstrated to have anti-tumor effects and can be used as a therapeutic agent for the treatment of various cancers. In immunology, N-(2,5-dimethylphenyl)-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been shown to modulate the immune response and can be used as an immunomodulatory agent for the treatment of autoimmune diseases.

properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3/c1-16-12-13-17(2)20(14-16)25-22(28)15-29-21-11-7-6-10-19(21)24-26-23(27-30-24)18-8-4-3-5-9-18/h3-14H,15H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYKNIZWZQKDHLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)COC2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethylphenyl)-2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide

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